

Spectroscopic Profile of Dehydrohautriwaic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Dehydrohautriwaic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dehydrohautriwaic acid**, a labdane diterpenoid isolated from *Dodonaea viscosa*. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dehydrohautriwaic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for **Dehydrohautriwaic Acid** (CDCl₃, 300 MHz)

Proton No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1 α	1.65	m	
1 β	0.95	m	
2 α	1.80	m	
2 β	1.55	m	
3 α	1.40	m	
3 β	1.10	m	
5	1.50	dd	11.0, 1.5
6 α	2.30	m	
6 β	2.15	m	
7	6.80	t	
9	2.10	dd	11.0, 1.0
11	2.25	m	
12	2.05	m	
14 α	2.50	d	
14 β	2.40	d	15.0
15	-	-	-
16	4.85	s	
16'	4.55	s	
17	0.90	s	
19	1.25	s	
20	0.85	s	

¹³C NMR Spectroscopic Data

Table 2: ^{13}C NMR Chemical Shifts for **Dehydrohautriwaic Acid** (CDCl_3 , 75 MHz)

Carbon No.	Chemical Shift (δ) ppm
1	39.2
2	19.5
3	42.1
4	33.5
5	55.8
6	24.5
7	145.8
8	147.5
9	50.5
10	39.8
11	21.5
12	36.8
13	148.5
14	38.5
15	172.0
16	108.0
17	21.8
18	180.5
19	28.8
20	16.5

Infrared (IR) Spectroscopic Data

Table 3: IR Absorption Bands of **Dehydrohautriwaic Acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-2500 (broad)	O-H stretch (carboxylic acid)
1690	C=O stretch (conjugated carboxylic acid)
1640	C=C stretch
890	=CH ₂ bending (exocyclic methylene)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **Dehydrohautriwaic Acid**

m/z	Relative Intensity (%)	Proposed Fragment
316	100	[M] ⁺
301	45	[M - CH ₃] ⁺
273	30	[M - COOH] ⁺
255	25	[M - COOH - H ₂ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: **Dehydrohautriwaic acid** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 MHz spectrometer. The spectral width is typically set to 0-10 ppm. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 75 MHz. The spectral width is typically set to 0-200 ppm. Chemical shifts are referenced to the carbon signals of CDCl₃ (δ 77.0 ppm).

Infrared (IR) Spectroscopy

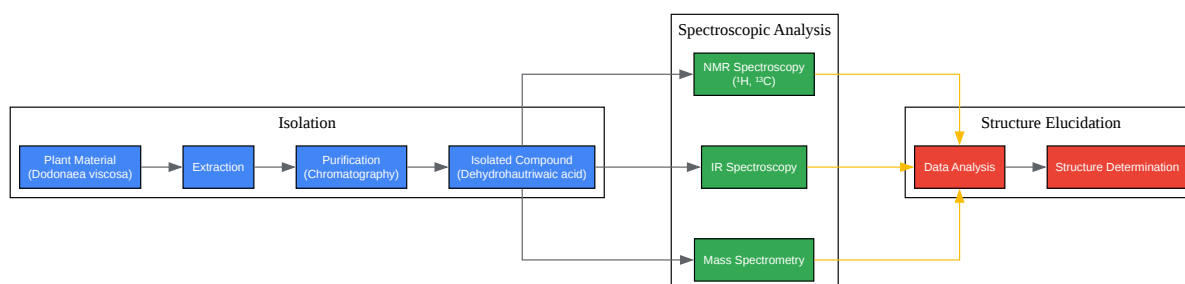
- Sample Preparation: A small amount of **Dehydrohautriwaic acid** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a spectrum obtained from a thin film evaporated on a salt plate.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) ionization is typically used with an ionization energy of 70 eV.
- Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 Da.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Dehydrohautriwaic acid**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Dehydrohautriwaic acid**.

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